[2-(1H-Indol-3-yl)-ethyl]-thiourea
Overview
Description
“[2-(1H-Indol-3-yl)-ethyl]-thiourea” is a compound with the molecular formula C11H13N3S . It has a molecular weight of 219.31 g/mol . The IUPAC name for this compound is 2-(1H-indol-3-yl)ethylthiourea .
Synthesis Analysis
The synthesis of indole derivatives, including “[2-(1H-Indol-3-yl)-ethyl]-thiourea”, has been explored in drug discovery . A series of 2-(1H-indol-3-yl) ethylthiourea derivatives have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of “[2-(1H-Indol-3-yl)-ethyl]-thiourea” includes an indole ring attached to an ethylthiourea group . The compound has a complex structure with a high degree of molecular complexity .Physical And Chemical Properties Analysis
“[2-(1H-Indol-3-yl)-ethyl]-thiourea” has a density of 1.3±0.1 g/cm³, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a topological polar surface area of 85.9 Ų and a molar refractivity of 67.1±0.3 cm³ .Scientific Research Applications
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N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- Application Summary : This compound was synthesized by a reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent .
- Methods of Application : The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .
- Results or Outcomes : The compound was successfully synthesized and its structure was confirmed by various spectroscopic techniques .
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N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Application Summary : This compound was obtained in high yield in the reaction between tryptamine and naproxen .
- Methods of Application : The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .
- Results or Outcomes : The compound was successfully synthesized and its structure was confirmed by various spectroscopic techniques .
properties
IUPAC Name |
2-(1H-indol-3-yl)ethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11(15)13-6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBGONPRSGPFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573460 | |
Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Indol-3-yl)-ethyl]-thiourea | |
CAS RN |
312751-53-4 | |
Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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